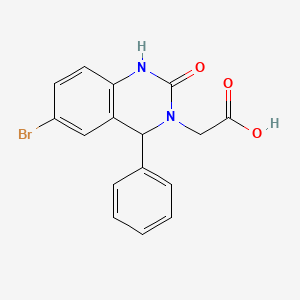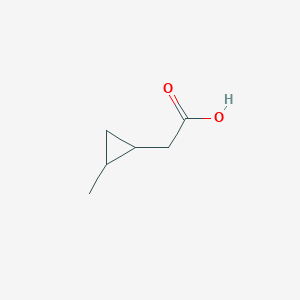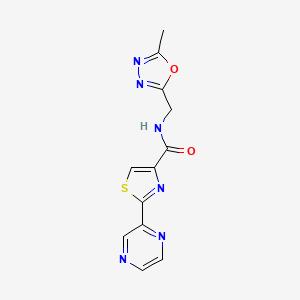
2,6-dichloro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2,6-dichloro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide” is a complex organic molecule that contains several functional groups, including a sulfonamide group, a pyridine ring, and a thiophene ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), and a benzenesulfonamide group (a benzene ring attached to a sulfonamide group) .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing effects of the sulfonamide group and the electron-donating effects of the pyridine and thiophene rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonamide group could enhance its solubility in water, while the aromatic rings could contribute to its stability .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
2,6-Dichloro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide and its derivatives are synthesized for various applications in scientific research. For example, research into methylbenzenesulfonamide CCR5 antagonists has shown these compounds' potential as targeting preparations in preventing human HIV-1 infection. These compounds are characterized through methods like NMR, MS, and IR, indicating their candidacy for further drug development (Cheng De-ju, 2015).
Metal Coordination and Molecular Structures
N-[2-(Pyridin-2-yl)ethyl]-derivatives of methane-, benzene- and toluenesulfonamide, related to the core structure of the chemical , have been studied for their potential as ligands for metal coordination. The structural studies reveal significant insights into their molecular and supramolecular structures, offering a basis for further exploration in coordination chemistry (Danielle L Jacobs, B. Chan, Abby R. O'Connor, 2013).
Antimicrobial Activity
Compounds structurally related to this compound have been explored for their antimicrobial properties. For instance, N-pyridin-3-yl-benzenesulfonamide demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential for therapeutic applications (A.O. Ijuomah, D. C. Ike, M. Obi, 2022).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,6-dichloro-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O2S2/c17-13-4-1-5-14(18)16(13)24(21,22)20-9-11-3-2-7-19-15(11)12-6-8-23-10-12/h1-8,10,20H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYOVHVOZDKFOPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)S(=O)(=O)NCC2=C(N=CC=C2)C3=CSC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-(morpholine-4-carbonyl)-3-[3-(trifluoromethyl)anilino]prop-2-enenitrile](/img/structure/B2625726.png)
![N-cyclohexyl-N-ethyl-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2625727.png)

![3-(4-(difluoromethoxy)phenyl)-3-hydroxy-1-(p-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2625729.png)

![(1S,2S,5R,6S)-2-Amino-2-[(2-methylpropan-2-yl)oxycarbonyl]bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2625734.png)


![N-(3-bromophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2625738.png)

![N-[3-(1,1-Dimethyl-3,4-dihydroisoquinolin-2-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2625744.png)


